molecular formula C16H13N3O2 B2733444 N-((2-(furan-2-yl)pyridin-4-yl)methyl)picolinamide CAS No. 2034271-84-4

N-((2-(furan-2-yl)pyridin-4-yl)methyl)picolinamide

Cat. No.: B2733444
CAS No.: 2034271-84-4
M. Wt: 279.299
InChI Key: BHVAKZFVUATVTK-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)picolinamide is an organic compound with the molecular formula C16H13N3O2 and a molecular weight of 279.299 g/mol. This compound features a furan ring, a pyridine ring, and a picolinamide moiety, making it a complex and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)picolinamide typically involves multi-step organic reactions. One common method includes the reaction of 2-(furan-2-yl)pyridine with picolinic acid under specific conditions to form the desired product. The reaction may involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)picolinamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-4-yl)methyl)picolinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The furan and pyridine rings play a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)furan-2-carboxamide
  • N-(pyridin-4-yl)pyridin-4-amine
  • N-(furan-2-ylmethylidene)-4,6-dimethyl-1-(5-phenylamino-1,3,4-oxadiazol-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine

Uniqueness

N-((2-(furan-2-yl)pyridin-4-yl)methyl)picolinamide is unique due to its specific combination of furan, pyridine, and picolinamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-16(13-4-1-2-7-17-13)19-11-12-6-8-18-14(10-12)15-5-3-9-21-15/h1-10H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVAKZFVUATVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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